4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate
Description
The compound 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate (IUPAC name: β-Alanine, N-[(4-methylphenyl)sulfonyl]-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester; RN: 670245-57-5) is a coumarin derivative featuring a sulfonylated β-alaninate ester moiety . Its structure comprises:
- A 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl core, where the coumarin scaffold is substituted with methyl (C4), oxo (C2), and propyl (C3) groups.
- An N-[(4-methylphenyl)sulfonyl]-beta-alaninate side chain esterified at the C7 position, introducing a sulfonamide group linked to a β-alanine residue.
Coumarin derivatives are widely studied for their biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties.
Properties
Molecular Formula |
C23H25NO6S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(4-methyl-2-oxo-3-propylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C23H25NO6S/c1-4-5-20-16(3)19-11-8-17(14-21(19)30-23(20)26)29-22(25)12-13-24-31(27,28)18-9-6-15(2)7-10-18/h6-11,14,24H,4-5,12-13H2,1-3H3 |
InChI Key |
KFTLLOXJMPLXSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)OC(=O)CCNS(=O)(=O)C3=CC=C(C=C3)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-yl derivatives with N-[(4-methylphenyl)sulfonyl]-beta-alanine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like triethylamine (TEA) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with several analogs, allowing for comparative analysis of substituent effects on physicochemical and biological properties. Key analogs include:
7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate (C₂₆H₂₃NO₆S; ChemSpider ID: 851168)
- Structural Differences :
- The coumarin core is substituted with 7-methyl , 4-phenyl , and 2-oxo groups.
- The sulfonylated β-alaninate ester is at C5 instead of C7.
- The ester position (C5 vs. C7) may influence metabolic stability due to steric accessibility to esterases.
3,6-Dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate (C₂₄H₂₁Cl₂NO₆S; RN: 301227-30-5)
- Structural Differences :
- 3,6-Dichloro substituents replace the 3-propyl group.
- Retains the 4-methyl and C7 ester positions.
- Implications :
- Chlorine atoms enhance electronegativity and lipophilicity (higher logP), favoring membrane permeability and halogen-bond interactions with targets.
- Increased molecular weight (522.39 g/mol vs. 467.52 g/mol for the target) may reduce solubility.
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide (C₂₅H₂₀FNO₄)
- Structural Differences :
- Features a flurbiprofen-derived amide (biphenyl-fluorophenyl group) instead of a sulfonylated β-alaninate ester.
- 4-methyl-2-oxo coumarin core with an amide linkage at C7.
- Implications: The amide bond may improve metabolic stability compared to esters but reduce electrophilic reactivity.
Table 1: Structural and Physicochemical Comparison
*Molecular weights calculated using standard atomic weights (C: 12.01, H: 1.008, N: 14.01, O: 16.00, S: 32.07, Cl: 35.45).
Research Findings and Implications
- Lipophilicity : The propyl chain (logP ~3.1 estimated) increases lipophilicity relative to the dichloro analog (logP ~3.5), favoring passive diffusion across membranes.
- Synthetic Accessibility : Analogs with halogens (e.g., ) may require harsh halogenation conditions, whereas the target compound’s propyl group could be introduced via alkylation under milder conditions .
- Biological Hypotheses : The sulfonamide group in the target compound may act as a zinc-binding motif in metalloenzyme inhibition, while the ester linkage offers a prodrug strategy for controlled release .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing and characterizing this compound with high purity?
- Methodology :
- Synthesis Optimization : Use a stepwise approach, starting with the preparation of the chromene core via Pechmann condensation, followed by sulfonylation of the beta-alanine moiety. Monitor reaction progress using TLC and optimize conditions (e.g., solvent, catalyst, temperature) to achieve yields >90% .
- Purity Assessment : Employ H/C NMR to confirm structural integrity (e.g., chemical shifts for chromen-7-yl ester protons at δ 6.8–7.2 ppm and sulfonyl groups at δ 2.4–3.1 ppm). IR spectroscopy can validate functional groups (e.g., carbonyl stretches at ~1700 cm) .
- Crystallization : Recrystallize using a 1:1 ethanol/water mixture to eliminate amorphous impurities. Verify purity via melting point consistency (e.g., 217–218°C) .
Q. How can X-ray crystallography be applied to determine the compound’s molecular conformation?
- Methodology :
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data. Ensure crystal quality by screening multiple samples .
- Structure Solution : Apply SHELXT for phase determination via intrinsic phasing algorithms. Refine with SHELXL using anisotropic displacement parameters for non-hydrogen atoms .
- Validation : Cross-check results with ORTEP-III (WinGX suite) to visualize anisotropic thermal ellipsoids and detect disorder. Confirm bond lengths/angles against DFT-optimized models .
Q. What safety protocols are critical during handling?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Avoid inhalation by working under negative pressure .
- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical evaluation .
Advanced Research Questions
Q. How should researchers resolve contradictions between spectroscopic data and computational models?
- Methodology :
- Data Triangulation : Compare experimental NMR/IR results with DFT-calculated spectra (e.g., Gaussian 16 using B3LYP/6-311+G(d,p)). Discrepancies in proton environments may indicate solvation effects or crystal packing .
- Error Analysis : Quantify deviations using root-mean-square (RMS) values for bond lengths/angles. If RMS > 0.02 Å, re-examine refinement parameters (e.g., hydrogen atom placement in SHELXL) .
- Iterative Refinement : Adjust computational models (e.g., solvent inclusion in COSMO-RS) to match experimental data .
Q. What advanced techniques are suitable for impurity profiling in pharmaceutical-grade batches?
- Methodology :
- Chromatographic Separation : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect sulfonic acid byproducts. Compare retention times with reference standards (e.g., EP Impurity A/B/C) .
- Mass Spectrometry : Perform LC-ESI-MS to identify low-abundance impurities (e.g., m/z traces for hydrolyzed ester fragments). Validate with spiked samples .
- Quantitative Limits : Establish a detection threshold of 0.1% w/w per ICH Q3A guidelines .
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2). Prioritize binding poses with ΔG < -8 kcal/mol .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD fluctuations (<2.0 Å indicates stable binding) .
- ADMET Prediction : Apply SwissADME to estimate permeability (e.g., Caco-2 > 5 × 10 cm/s) and cytochrome P450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
